molecular formula C7H2BrF2NO B15318548 2-Bromo-1,3-difluoro-4-isocyanatobenzene

2-Bromo-1,3-difluoro-4-isocyanatobenzene

Cat. No.: B15318548
M. Wt: 234.00 g/mol
InChI Key: NZPHBTUAOSVJPE-UHFFFAOYSA-N
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Description

2-Bromo-1,3-difluoro-4-isocyanatobenzene is a halogenated aromatic compound featuring a bromo group at position 2, fluoro groups at positions 1 and 3, and an isocyanato (-NCO) functional group at position 2. The isocyanato group is highly reactive, enabling the compound to participate in coupling reactions, such as forming urea or carbamate linkages in polymer chemistry or pharmaceutical synthesis. Its molecular formula is C₇H₂BrF₂NO, with a molecular weight of 242.00 g/mol. The bromo and fluoro substituents contribute to its steric and electronic properties, influencing solubility, stability, and reactivity.

Properties

Molecular Formula

C7H2BrF2NO

Molecular Weight

234.00 g/mol

IUPAC Name

2-bromo-1,3-difluoro-4-isocyanatobenzene

InChI

InChI=1S/C7H2BrF2NO/c8-6-4(9)1-2-5(7(6)10)11-3-12/h1-2H

InChI Key

NZPHBTUAOSVJPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N=C=O)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3-difluoro-4-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-difluorobenzene with phosgene in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-difluoro-4-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,3-difluoro-4-isocyanatobenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-4-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various chemical syntheses and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-1,3-difluoro-4-isocyanatobenzene with structurally related halogenated benzene derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Group Boiling Point (°C) Water Solubility (mmol/L) Applications/Notes
This compound C₇H₂BrF₂NO 242.00 2-Br, 1,3-F, 4-NCO Isocyanato (-NCO) N/A Likely <0.10 Polymer crosslinking, pharmaceutical intermediates
5-Bromo-1,3-dichloro-2-fluorobenzene C₆H₂BrCl₂F 243.90 5-Br, 1,3-Cl, 2-F None 234 <0.10 (estimated) Agrochemical synthesis
2-Bromo-5-chloro-1,3-difluorobenzene C₆H₂BrClF₂ 229.43 2-Br, 5-Cl, 1,3-F None N/A <0.10 (estimated) Building block in OLED materials
4-Bromo-3-chloro-2-fluorophenyl isothiocyanate C₇H₂BrClFNS 266.42 4-Br, 3-Cl, 2-F, 1-NCS Isothiocyanato (-NCS) N/A <0.10 (estimated) Bioactive molecule synthesis
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 3,5-F, Br on methyl group None 65 0.46 (estimated) Solvent in photoredox catalysis

Key Findings:

Isocyanates are more electrophilic than isothiocyanates, enabling faster reactions with nucleophiles like amines . Halogen positioning (e.g., bromo at position 2 vs. 5) affects steric hindrance and electronic effects. For instance, 2-bromo-5-chloro-1,3-difluorobenzene is used in OLEDs due to its planar structure and electron-withdrawing properties .

Physicochemical Properties :

  • Water solubility correlates with halogen content and functional groups. Compounds lacking polar groups (e.g., 5-bromo-1,3-dichloro-2-fluorobenzene) exhibit very low solubility (<0.10 mmol/L), similar to the target compound .
  • Boiling points vary significantly: α-Bromo-3,5-difluorotoluene (65°C) has a lower bp due to its methyl group, while 5-bromo-1,3-dichloro-2-fluorobenzene (234°C) has higher bp due to stronger intermolecular forces .

Applications :

  • Pharmacology : While the target compound’s pharmacological data are unavailable, analogs like 2-bromo-1,3-dimethylbenzene (CAS# 576-22-7) show abrupt transitions in GABAA receptor modulation at solubility thresholds (0.10–0.46 mmol/L), suggesting halogen positioning impacts bioactivity .
  • Organic Synthesis : Bromo-fluoroarenes are precursors in photoredox catalysis. For example, Ru(bpy)₃²⁺-mediated reactions utilize halogenated benzenes for C–C bond formation .

Safety Considerations :

  • Halogenated isocyanates require stringent handling due to respiratory and dermal toxicity. For example, 4-bromo-3-chloro-2-fluorophenyl isothiocyanate mandates immediate decontamination upon exposure , and similar precautions apply to the target compound.

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